1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol structure elucidation
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
This guide provides a comprehensive framework for the unequivocal structure determination of the novel heterocyclic compound, 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol. The methodology herein is designed for researchers, medicinal chemists, and professionals in drug development, emphasizing a strategy of orthogonal analytical techniques for self-validating results. We will delve into a plausible synthetic route to obtain the target compound and then meticulously detail the multi-faceted spectroscopic approach required for its complete structural characterization.
Introduction: The Rationale for a Multi-Technique Approach
Part 1: Proposed Synthesis Pathway
To elucidate the structure of a compound, one must first possess it. A plausible and efficient synthesis is therefore the logical starting point. The proposed synthesis of 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol is a two-step nucleophilic aromatic substitution (SNAr) sequence starting from the commercially available 4,6-dichloropyrimidine. The reactivity of the C4 and C6 positions on the pyrimidine ring is enhanced by the electron-withdrawing nature of the ring nitrogens, making them susceptible to nucleophilic attack.[1][2]
Step 1: Synthesis of 6-chloro-N-methylpyrimidin-4-amine
The first step involves a regioselective mono-amination of 4,6-dichloropyrimidine with methylamine. While the C4 and C6 positions are electronically similar, a controlled reaction with one equivalent of the amine can favor monosubstitution.[3]
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Protocol: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylamine (1.0-1.2 eq, typically as a solution in a compatible solvent) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). The reaction is typically performed at room temperature or with gentle heating (e.g., 50-60 °C) and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
Step 2: Synthesis of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
The second step involves the reaction of the intermediate, 6-chloro-N-methylpyrimidin-4-amine, with 4-piperidinol. This is another SNAr reaction where the piperidine nitrogen displaces the remaining chlorine atom.
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Protocol: The intermediate 6-chloro-N-methylpyrimidin-4-amine (1.0 eq) and 4-piperidinol (1.1 eq) are dissolved in a high-boiling polar aprotic solvent such as DMF or DMSO, with a base like K₂CO₃ or Cs₂CO₃ (2.0 eq). The mixture is heated to a higher temperature (e.g., 120-140 °C) to drive the reaction to completion.[3] Progress is monitored by LC-MS. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The final product is then purified by column chromatography or recrystallization.
Part 2: The Structure Elucidation Workflow
Mass Spectrometry (MS)
Causality & Rationale: Mass spectrometry is the first port of call. It provides the single most crucial piece of information for an unknown: its molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular formula by providing a highly accurate mass measurement (typically to within 5 ppm), which severely constrains the possible atomic compositions.[4]
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode, as the multiple nitrogen atoms in the molecule are readily protonated.
-
The instrument should be calibrated to ensure high mass accuracy.
-
Obtain the mass of the protonated molecule, [M+H]⁺.
Predicted Data & Interpretation:
-
Molecular Formula: C₁₀H₁₆N₄O
-
Exact Mass: 208.1324
-
Expected [M+H]⁺: 209.1397
Observing a peak at m/z 209.1397 in the HRMS spectrum would provide strong evidence for the proposed molecular formula. Tandem MS (MS/MS) experiments could be performed on this precursor ion to induce fragmentation, which would be expected to show losses of the piperidinol moiety or cleavage of the piperidine ring, further corroborating the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the frequencies that match their vibrational frequencies, and these absorptions are detected.[5][6] This allows for the quick confirmation of key structural features.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal first, which is automatically subtracted from the sample spectrum.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (piperidinol) |
| 3350 - 3250 (sharp) | N-H stretch | Secondary amine |
| 3100 - 3000 | C-H stretch (sp²) | Pyrimidine ring |
| 2950 - 2850 | C-H stretch (sp³) | Piperidine ring & N-CH₃ |
| 1620 - 1550 | C=N and C=C stretches | Pyrimidine ring stretches |
| 1200 - 1000 | C-O stretch | Alcohol |
| 1350 - 1250 | C-N stretch | Aryl-N and Alkyl-N |
The presence of a broad O-H stretch and a sharper N-H stretch in the 3200-3400 cm⁻¹ region would be critical evidence for the alcohol and secondary amine groups. The characteristic ring stretching vibrations would confirm the presence of the pyrimidine core.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms in the molecule.[8] Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, providing direct evidence of atomic connectivity.[9]
Experimental Protocol (General):
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Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like O-H and N-H.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a suite of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
This experiment identifies all unique proton environments in the molecule.
Predicted Data & Interpretation:
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~8.0 | s | 1H | Pyrimidine H-2 |
| H-b | ~6.5 - 7.0 | q (broad) | 1H | NH -CH₃ |
| H-c | ~5.8 | s | 1H | Pyrimidine H-5 |
| H-d | ~4.5 - 4.8 | d (broad) | 1H | OH |
| H-e | ~4.1 - 4.3 | m | 2H | Piperidine H-2'/6' (axial/eq) |
| H-f | ~3.6 - 3.8 | m | 1H | Piperidine H-4' |
| H-g | ~2.9 - 3.1 | m | 2H | Piperidine H-2'/6' (axial/eq) |
| H-h | ~2.8 | d | 3H | N-CH₃ |
| H-i | ~1.8 - 2.0 | m | 2H | Piperidine H-3'/5' (axial/eq) |
| H-j | ~1.4 - 1.6 | m | 2H | Piperidine H-3'/5' (axial/eq) |
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Rationale: The pyrimidine protons (H-a, H-c) are expected to be in the aromatic region, with H-a being more downfield due to the influence of two adjacent nitrogen atoms. The N-H and O-H protons will be broad and their chemical shift can be concentration and temperature-dependent. The protons on the piperidine ring attached to the nitrogen (H-e, H-g) will be the most downfield of the aliphatic signals. The methyl group (H-h) will be a doublet due to coupling with the N-H proton.
This experiment identifies all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted Data & Interpretation:
| Carbon Label | Predicted δ (ppm) | DEPT-135 | Assignment |
| C-1 | ~163 | Quaternary | C-6 (attached to N-Me) |
| C-2 | ~162 | Quaternary | C-4 (attached to piperidine) |
| C-3 | ~158 | CH | C-2 |
| C-4 | ~85 | CH | C-5 |
| C-5' | ~65 | CH | C-4' (bearing OH) |
| C-6' | ~45 | CH₂ | C-2'/C-6' |
| C-7' | ~35 | CH₂ | C-3'/C-5' |
| C-8' | ~27 | CH₃ | N-CH₃ |
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Rationale: The pyrimidine carbons are significantly downfield due to their sp² hybridization and the electronegativity of the nitrogen atoms.[10] The piperidine carbons appear in the typical aliphatic region, with the carbon bearing the oxygen (C-5') being the most downfield among them.
2D NMR experiments are critical for assembling the molecular fragments identified in the 1D spectra.[11]
COSY (COrrelation SpectroscopY):
-
Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12]
-
Expected Correlations: A strong correlation network will be observed for the piperidine ring: H-e/g ↔ H-i/j ↔ H-f. A weaker, ⁴J coupling might be seen between the N-H (H-b) and the methyl protons (H-h). This confirms the integrity of the piperidine ring system.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal with the carbon signal of the nucleus to which it is directly attached (¹JCH).[13]
-
Expected Correlations: This experiment will definitively link every proton signal (except O-H and N-H) to its corresponding carbon signal from the tables above (e.g., H-a with C-3, H-c with C-4, H-h with C-8', etc.).
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is arguably the most important experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away (ⁿJCH, where n=2,3).[14][15] It is used to piece together the molecular fragments.
-
Key Expected Correlations for Structure Confirmation:
-
Connecting Piperidine to Pyrimidine: A correlation from the piperidine protons adjacent to the nitrogen (H-e/g) to the pyrimidine carbon C-2 (~162 ppm) and C-4 (~85 ppm). This is the definitive link.
-
Confirming Substitution Pattern: A correlation from the methyl protons (H-h) to the pyrimidine carbon C-1 (~163 ppm). Also, a correlation from the N-H proton (H-b) to C-1 and C-3.
-
Confirming Pyrimidine Protons: A correlation from the pyrimidine proton H-c (~5.8 ppm) to C-1, C-2, and C-3. A correlation from pyrimidine proton H-a (~8.0 ppm) to C-1 and C-2.
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Conclusion
The structural elucidation of 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol is a process of logical deduction, built upon a foundation of robust, orthogonal analytical data. By first confirming the molecular formula with high-resolution mass spectrometry, identifying the constituent functional groups with FT-IR, and then meticulously assembling the molecular framework using a suite of 1D and 2D NMR experiments, an unambiguous and self-validating structural assignment can be achieved. The convergence of data from HRMS, FT-IR, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provides the highest level of confidence, meeting the rigorous standards required for pharmaceutical research and development.
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